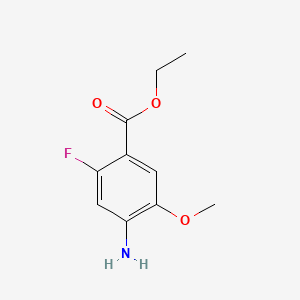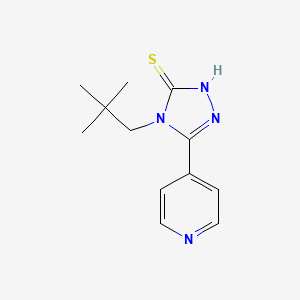
4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a triazole ring substituted with a neopentyl group and a pyridinyl group, which imparts distinct chemical properties.
Méthodes De Préparation
The synthesis of 4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a pyridine derivative with a triazole precursor in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity .
Analyse Des Réactions Chimiques
4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or triazole rings, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., H₂O₂), reducing agents (e.g., NaBH₄), and alkylating agents (e.g., methyl iodide).
Applications De Recherche Scientifique
4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mécanisme D'action
The mechanism by which 4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding or π-π interactions, while the neopentyl and pyridinyl groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-thiol stands out due to its unique substitution pattern. Similar compounds include:
4-Neopentyl-5-(pyridin-3-yl)-4h-1,2,4-triazole-3-thiol: Differing by the position of the pyridinyl group, which can affect its chemical reactivity and biological activity.
4-Neopentyl-5-(pyridin-2-yl)-4h-1,2,4-triazole-3-thiol: Another positional isomer with distinct properties.
4-Neopentyl-5-(pyridin-4-yl)-4h-1,2,4-triazole-3-amine: Substitution of the thiol group with an amine group, leading to different chemical and biological behaviors.
Propriétés
Formule moléculaire |
C12H16N4S |
|---|---|
Poids moléculaire |
248.35 g/mol |
Nom IUPAC |
4-(2,2-dimethylpropyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H16N4S/c1-12(2,3)8-16-10(14-15-11(16)17)9-4-6-13-7-5-9/h4-7H,8H2,1-3H3,(H,15,17) |
Clé InChI |
FPXAAGLHQDKSJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CN1C(=NNC1=S)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


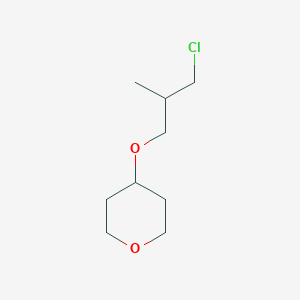
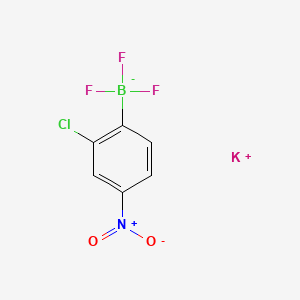
![1-[5-Bromo-2-(trifluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13481487.png)
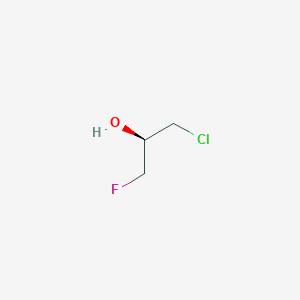
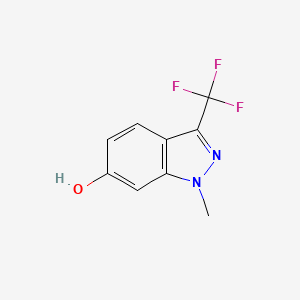
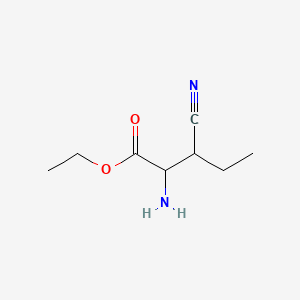

![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)
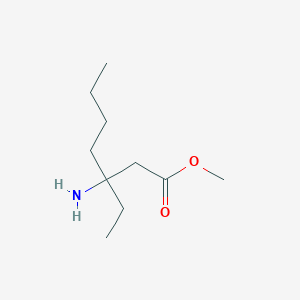

![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)

